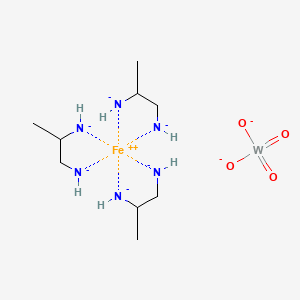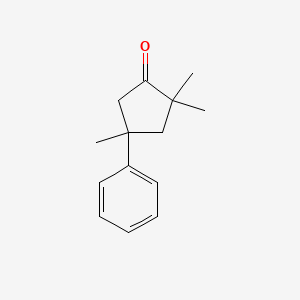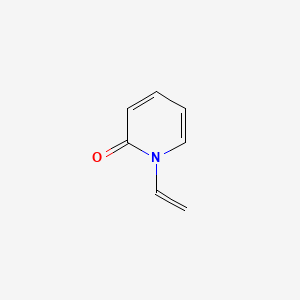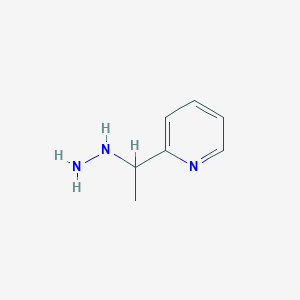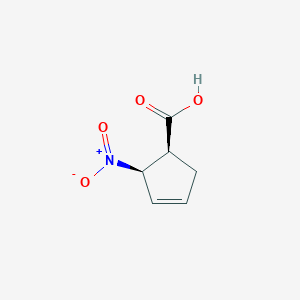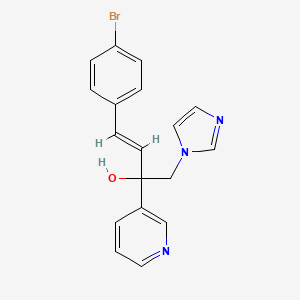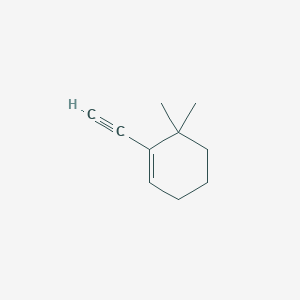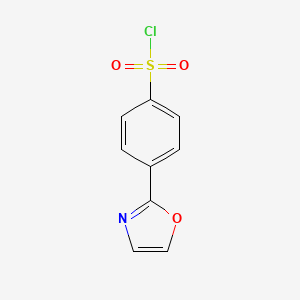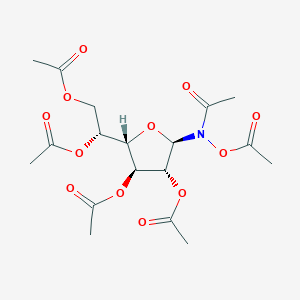
Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-galactofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-galactofuranosyl)- is a complex organic compound that belongs to the class of acetamides It is characterized by the presence of multiple acetyl groups and a galactofuranosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-galactofuranosyl)- typically involves the acetylation of a galactofuranosyl derivative. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-galactofuranosyl)- can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield the corresponding alcohols, while oxidation could produce aldehydes or carboxylic acids.
Scientific Research Applications
Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-galactofuranosyl)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-galactofuranosyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of biochemical pathways, which can lead to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-glucofuranosyl)-
- Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-mannofuranosyl)-
Uniqueness
Acetamide,N-(acetyloxy)-N-(2,3,5,6-tetra-O-acetyl-SS-D-galactofuranosyl)- is unique due to its specific galactofuranosyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
85339-16-8 |
|---|---|
Molecular Formula |
C18H25NO12 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
[(2R)-2-[(2S,3S,4R,5R)-5-[acetyl(acetyloxy)amino]-3,4-diacetyloxyoxolan-2-yl]-2-acetyloxyethyl] acetate |
InChI |
InChI=1S/C18H25NO12/c1-8(20)19(31-13(6)25)18-17(29-12(5)24)16(28-11(4)23)15(30-18)14(27-10(3)22)7-26-9(2)21/h14-18H,7H2,1-6H3/t14-,15+,16+,17-,18-/m1/s1 |
InChI Key |
OXVAOHAXVTZPPA-DISONHOPSA-N |
Isomeric SMILES |
CC(=O)N([C@H]1[C@@H]([C@H]([C@@H](O1)[C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)N(C1C(C(C(O1)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13790723.png)

